molecular formula C8H12F2O B592565 1,3-Difluoro-6-Methyl-5-Hepten-2-One CAS No. 1960-99-2

1,3-Difluoro-6-Methyl-5-Hepten-2-One

Cat. No.: B592565
CAS No.: 1960-99-2
M. Wt: 162.18
InChI Key: STWISHIYFPLHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves a multi-step process. One of the primary methods includes the reaction of acetyltrimethylsilane and trifluoromethyltrimethylsilane to form 1,1-difluoro-2-trimethylsilyloxypropene. This intermediate then reacts in situ with prenyl benzoate under the catalysis of trimethylsilyl trifluoromethanesulfonate to yield this compound .

Chemical Reactions Analysis

1,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Difluoro-6-Methyl-5-Hepten-2-One is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of fluorinated terpenes, which are valuable in organic synthesis due to their stability and reactivity.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Fluorinated compounds are often explored for their pharmaceutical properties, including potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is exploited in various synthetic pathways to produce desired fluorinated products .

Comparison with Similar Compounds

1,3-Difluoro-6-Methyl-5-Hepten-2-One can be compared with similar compounds such as:

This compound stands out due to its unique fluorinated structure, which imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1960-99-2

Molecular Formula

C8H12F2O

Molecular Weight

162.18

IUPAC Name

1,3-difluoro-6-methylhept-5-en-2-one

InChI

InChI=1S/C8H12F2O/c1-6(2)3-4-7(10)8(11)5-9/h3,7H,4-5H2,1-2H3

InChI Key

STWISHIYFPLHDH-UHFFFAOYSA-N

SMILES

CC(=CCC(C(=O)CF)F)C

Synonyms

5-Hepten-2-one, 1,3-difluoro-6-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.